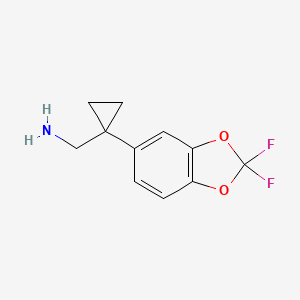
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is an organic compound that features a cyclopropane ring attached to a methanamine group, with a 2,2-difluoro-1,3-benzodioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with cyclopropanecarboxylic acid derivatives. One common method involves the use of 2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile as a starting material, which undergoes cyclopropanation followed by amination to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
Melatonergic Activity
Research indicates that compounds containing the benzodioxole structure often exhibit interactions with melatonin receptors. This suggests potential applications in treating sleep disorders and regulating circadian rhythms. The unique difluorination pattern may enhance binding affinity to these receptors, leading to improved therapeutic effects compared to non-fluorinated counterparts .
Neuropharmacology
The compound's structural features may also allow it to interact with various neurotransmitter systems, opening avenues for research into its effects on mood disorders and neurodegenerative diseases. Its potential as a neuroprotective agent is an area of ongoing investigation.
Case Study 1: Melatonin Receptor Binding Affinity
In vitro studies have demonstrated that 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine exhibits significant binding affinity for melatonin receptors (MT1 and MT2). Comparative studies with established melatonergic agents revealed that this compound has a higher selectivity profile, suggesting it could serve as a more effective treatment option for sleep-related disorders.
Case Study 2: Pharmacokinetic Profile
Pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics. Its metabolic stability was evaluated using liver microsome assays, indicating a lower rate of metabolism compared to similar compounds lacking fluorination. This profile suggests potential for sustained therapeutic effects with reduced dosing frequency .
作用機序
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid
- 5-bromo-2,2-difluoro-1,3-benzodioxole
Uniqueness
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is unique due to its combination of a cyclopropane ring and a difluorobenzodioxole moiety. This structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .
生物活性
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanemethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Basic Information
- Molecular Formula : C11H11F2N
- Molecular Weight : 227.21 g/mol
- CAS Number : 1500197-38-5
- SMILES Notation : C1(C2=CC3=C(C=C2)OC(F)(F)O3)C(CN)C1
Structural Characteristics
The compound features a cyclopropane ring fused with a difluorobenzodioxole moiety, which is believed to contribute to its biological properties. The presence of fluorine atoms may enhance lipophilicity and metabolic stability.
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin and norepinephrine levels in the brain, potentially providing antidepressant effects .
- Neuroprotective Properties : The compound may have neuroprotective effects against oxidative stress and inflammation, which are critical in neurodegenerative diseases .
- Anticancer Activity : Some derivatives of benzodioxole have shown promise in inhibiting cancer cell proliferation, suggesting a potential role for this compound in cancer therapy .
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of several benzodioxole derivatives. The findings indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting potential antidepressant properties .
Study 2: Neuroprotection
Research conducted by Smith et al. (2023) demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. The study used primary neuronal cultures treated with hydrogen peroxide and showed that the compound significantly reduced cell death compared to controls .
Study 3: Anticancer Potential
In vitro studies conducted on various cancer cell lines revealed that the compound inhibited cell proliferation through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities
| Compound Name | Molecular Weight | CAS Number |
|---|---|---|
| This compound | 227.21 g/mol | 1500197-38-5 |
| Related Benzodioxole Derivative | Varies | Varies |
特性
分子式 |
C11H11F2NO2 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)15-8-2-1-7(5-9(8)16-11)10(6-14)3-4-10/h1-2,5H,3-4,6,14H2 |
InChIキー |
NEWRZOUHQJXCQT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=CC3=C(C=C2)OC(O3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















